molecular formula C24H21N3O2 B2588218 N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide CAS No. 941965-82-8

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide

Cat. No.: B2588218
CAS No.: 941965-82-8
M. Wt: 383.451
InChI Key: BIMXAIXASIUZFT-UHFFFAOYSA-N
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Description

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Biological Activity

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C21H18N4O2
  • Molecular Weight: 390.5 g/mol
  • CAS Number: 946257-30-3

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrido[1,2-a]pyrimidine have shown considerable antibacterial and antimycobacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget StrainsMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CM. tuberculosis8 µg/mL

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key metabolic pathways in bacteria. Similar compounds have been shown to disrupt nucleic acid synthesis and protein synthesis in microbial cells .

Study on Antimicrobial Properties

In a study conducted by researchers at a pharmaceutical institute, several derivatives of pyrido[1,2-a]pyrimidine were synthesized and tested for antimicrobial activity. The results demonstrated that modifications at the 3-position significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The most potent derivatives had MIC values as low as 8 µg/mL against M. tuberculosis .

Toxicity Assessment

Toxicity assessments using hemolytic assays indicated that the most active compounds were non-toxic at concentrations up to 200 µmol/L. This suggests a favorable safety profile for further development .

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-13-14-20-25-17(2)22(24(29)27(20)15-16)26-23(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMXAIXASIUZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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